Cas no 6626-26-2 (2-(2-but-2-enylphenoxy)acetic Acid)

2-(2-but-2-enylphenoxy)acetic Acid structure
6626-26-2 structure
Product Name:2-(2-but-2-enylphenoxy)acetic Acid
CAS No:6626-26-2
MF:C12H14O3
MW:206.237763881683
CID:1706561
Update Time:2024-08-30

2-(2-but-2-enylphenoxy)acetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-but-2-enylphenoxy)acetic Acid
    • 5a-morpholin-4-yl-4-phenyl-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-2-olato
    • Acetic acid, 2-[2-(2-buten-1-yl)phenoxy]-
    • Inchi: 1S/C12H14O3/c1-2-3-6-10-7-4-5-8-11(10)15-9-12(13)14/h2-5,7-8H,6,9H2,1H3,(H,13,14)
    • InChI Key: JDCFRBIRNNBTQT-UHFFFAOYSA-N
    • SMILES: C(O)(=O)COC1=CC=CC=C1CC=CC

Computed Properties

  • Exact Mass: 206.09432
  • Monoisotopic Mass: 206.094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 3

Experimental Properties

  • Density: 1.245
  • Melting Point: 135-136 °C(Solv: water (7732-18-5))
  • Boiling Point: 531.3°C at 760 mmHg
  • Flash Point: 275.1°C
  • Refractive Index: 1.626
  • PSA: 46.53
  • LogP: 2.26860
  • pka: 3.21±0.10(Predicted)
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